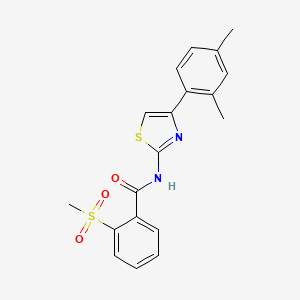
N-(4-(2,4-二甲苯基)噻唑-2-基)-2-(甲基磺酰基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, commonly known as DMXAA, is a small molecule drug that has been studied for its potential in cancer treatment. It was first discovered in the 1980s as a compound with anti-tumor activity and has since been the subject of extensive research. DMXAA has shown promise in preclinical studies, but its efficacy in clinical trials has been mixed.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit certain cancer cell lines. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing new cancer therapies .
Anti-inflammatory Applications
Research has demonstrated that this compound possesses significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Neuroprotective Effects
Studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It has been found to protect neuronal cells from oxidative stress and apoptosis, which are key factors in the progression of these diseases .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that are involved in various biological processes. For example, it has shown inhibitory activity against certain proteases and kinases, which are enzymes that play crucial roles in cell signaling and metabolism .
Antioxidant Properties
Research has highlighted the antioxidant properties of this compound. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This makes it a potential candidate for developing antioxidant therapies .
Antiviral Research
The compound has also been investigated for its antiviral properties. It has shown activity against certain viruses, making it a potential candidate for developing antiviral drugs. This is particularly relevant in the context of emerging viral infections .
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are crucial for determining its suitability as a drug candidate and optimizing its therapeutic efficacy .
These applications highlight the diverse potential of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
属性
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-8-9-14(13(2)10-12)16-11-25-19(20-16)21-18(22)15-6-4-5-7-17(15)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGRJBABUMSGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-7-(diethylamino)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2464443.png)
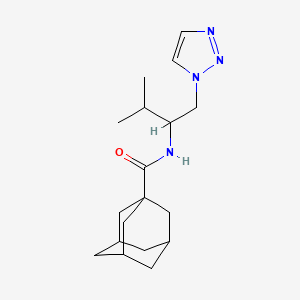
![2-(2-((4-Chlorophenyl)thio)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2464445.png)
![2-(2-naphthalenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B2464447.png)
![3-[4-(4-Methoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2464448.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)

![8-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464454.png)
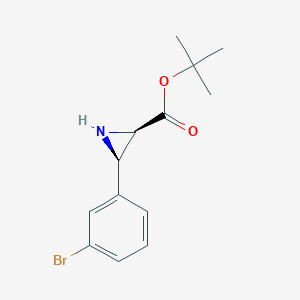
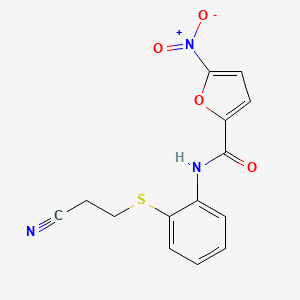
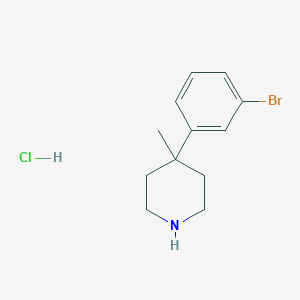
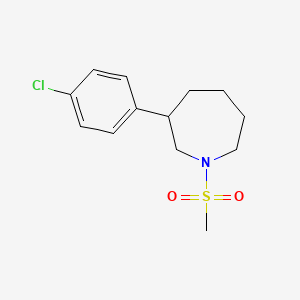
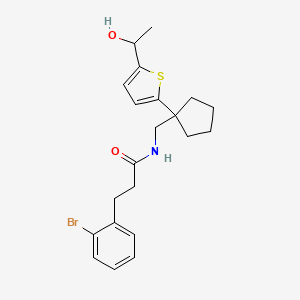
![2-Chloro-N-[(3S,4S)-4-(1-ethylpyrazol-4-yl)oxyoxolan-3-yl]propanamide](/img/structure/B2464466.png)